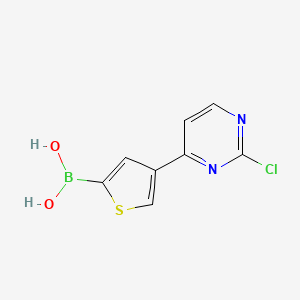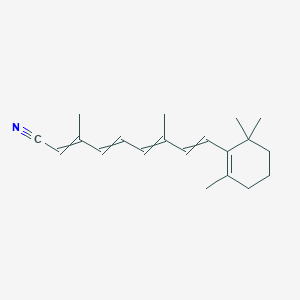![molecular formula C23H28N2O B14094741 2'-[2-(1-Methyl-2-piperidyl)ethyl]-cinnamanilide CAS No. 43027-20-9](/img/structure/B14094741.png)
2'-[2-(1-Methyl-2-piperidyl)ethyl]-cinnamanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-[2-(1-Methyl-2-piperidyl)ethyl]-cinnamanilide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 2’-[2-(1-Methyl-2-piperidyl)ethyl]-cinnamanilide involves several steps. One common method includes the reaction of 1-methyl-2-piperidyl ethylamine with cinnamoyl chloride under basic conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
2’-[2-(1-Methyl-2-piperidyl)ethyl]-cinnamanilide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific groups in the compound.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2’-[2-(1-Methyl-2-piperidyl)ethyl]-cinnamanilide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2’-[2-(1-Methyl-2-piperidyl)ethyl]-cinnamanilide involves its interaction with the 5HT2 receptor. The compound acts as an antagonist, blocking the receptor and inhibiting its normal function. This interaction affects various molecular targets and pathways, including neurotransmission and vascular functions .
Comparison with Similar Compounds
2’-[2-(1-Methyl-2-piperidyl)ethyl]-cinnamanilide can be compared with other piperidine derivatives, such as:
Thioridazine: Another piperidine derivative with antipsychotic properties, used to treat schizophrenia.
Mesoridazine: A metabolite of thioridazine with similar pharmacological effects.
The uniqueness of 2’-[2-(1-Methyl-2-piperidyl)ethyl]-cinnamanilide lies in its specific receptor antagonizing effects and its potential therapeutic applications in vascular conditions .
Properties
CAS No. |
43027-20-9 |
|---|---|
Molecular Formula |
C23H28N2O |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C23H28N2O/c1-25-18-8-7-12-21(25)16-15-20-11-5-6-13-22(20)24-23(26)17-14-19-9-3-2-4-10-19/h2-6,9-11,13-14,17,21H,7-8,12,15-16,18H2,1H3,(H,24,26) |
InChI Key |
UXIPFQUBOVWAQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B14094678.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-5,7-dimethyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094694.png)
![8-(4-ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094698.png)

![3-{[2-(4-Ethylphenoxy)ethyl]sulfanyl}-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14094700.png)
![3-ethyl-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094705.png)
![8-[(2-hydroxyethyl)sulfanyl]-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14094714.png)


![[(2R,3S,5S)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B14094725.png)
![(5-Cyclopropyl-4H-[1,2,4]triazol-3-yl)-acetonitrile](/img/structure/B14094734.png)
![(4-bromophenyl)({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)methanone](/img/structure/B14094745.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094748.png)
